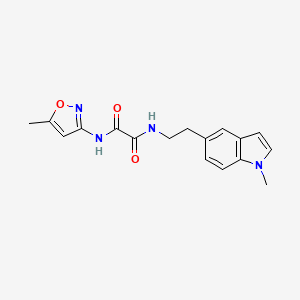

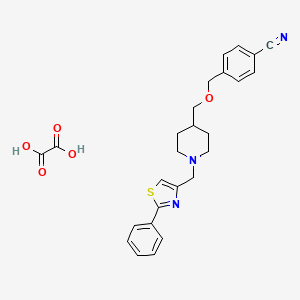

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as MI-Ac, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MI-Ac is a synthetic molecule that is primarily used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1. Oxadiazoles in Medicinal Chemistry

Oxadiazoles, with a core structure related to part of the compound , are explored for their bioisosteric replacements for ester and amide functionalities. These heteroaromatic rings are frequently utilized in drug-like molecules due to their significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, especially favoring 1,3,4-oxadiazole isomers. Novel synthetic routes for a broad spectrum of 1,3,4-oxadiazoles under mild conditions have been described, indicating their utility in drug development (Boström et al., 2012).

2. Synthesis and Characterization of Celecoxib Derivatives

A study on novel celecoxib derivatives, including structures with amide functionalities, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research demonstrates the diverse therapeutic potential of compounds with amide groups, similar to the compound of interest (Küçükgüzel et al., 2013).

3. Novel Indole Based Hybrid Oxadiazole Scaffolds

This study synthesized indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated their urease inhibitory potential, showing significant inhibitory activity. The findings underscore the importance of indole and oxadiazole motifs in designing molecules with specific biological activities (Nazir et al., 2018).

4. Sulfonamide and Tertiary Amine as Nucleophiles in Catalysis

Research on Pd(II)-catalyzed oxidative double cyclization using sulfonamide and tertiary amine as nucleophiles produced indolobenzothiazine S,S-dioxides, showcasing the utility of these functionalities in synthesizing complex molecules with potential biological activities (Ha et al., 2015).

Propiedades

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-11-9-15(20-24-11)19-17(23)16(22)18-7-5-12-3-4-14-13(10-12)6-8-21(14)2/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,22)(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXKKKGOLXOXSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)

![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)